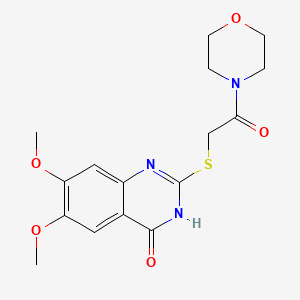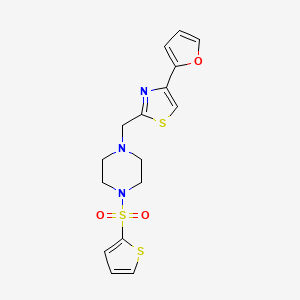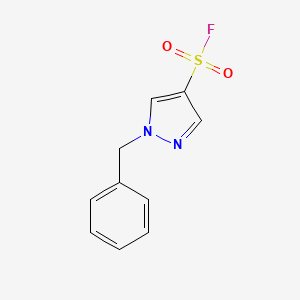![molecular formula C20H16N4O2S B2532797 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide CAS No. 2097929-50-3](/img/structure/B2532797.png)
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide is a complex organic compound that features a combination of pyridine, pyrazine, and naphthalene sulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Moiety: Starting with a suitable pyrazine precursor, such as 2-chloropyrazine, which undergoes nucleophilic substitution with a pyridine derivative to form the pyrazine-pyridine intermediate.
Sulfonamide Formation: The intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-sulfonamide derivatives: These compounds share the sulfonamide moiety and may exhibit similar biological activities.
Pyridine-pyrazine derivatives: Compounds with similar heterocyclic structures that may have comparable chemical reactivity and biological properties.
Uniqueness
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide is unique due to its specific combination of pyridine, pyrazine, and naphthalene sulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-27(26,19-7-3-5-15-4-1-2-6-17(15)19)24-14-18-20(23-13-12-22-18)16-8-10-21-11-9-16/h1-13,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFYNKXBSZZPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)
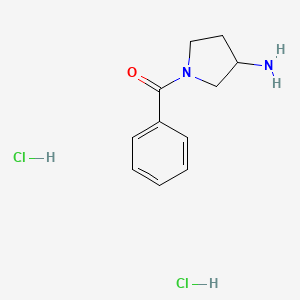
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532718.png)
![(4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2532722.png)

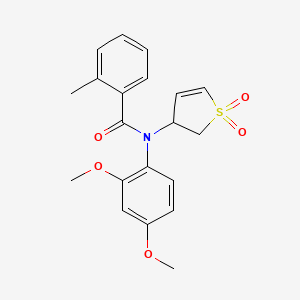
![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)
![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)
![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)
![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)

